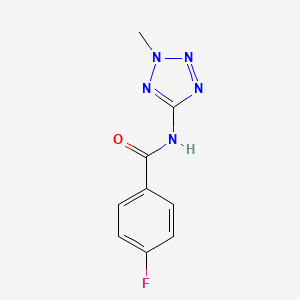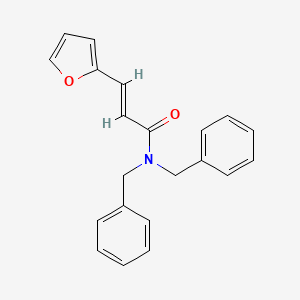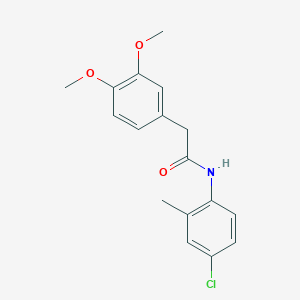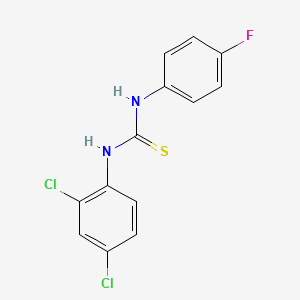
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the cellular response to DNA damage, and AZD6738 has shown potential as a cancer treatment agent.
Mécanisme D'action
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide binds to the ATP-binding pocket of ATR, preventing its activation and downstream signaling. This inhibition of ATR prevents the repair of DNA damage and induces cell death in cancer cells. Additionally, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to induce replication stress, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to induce cell death in a variety of cancer cell lines, including lung, breast, and ovarian cancer. Additionally, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to enhance the efficacy of radiation and chemotherapy in preclinical cancer models. In non-cancerous cells, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to induce replication stress and DNA damage, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is its specificity for ATR, which reduces the potential for off-target effects. Additionally, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has shown efficacy in combination with other cancer therapies, making it a potential candidate for combination therapy. One limitation of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is its potential toxicity, as inhibition of ATR can induce DNA damage and cell death in non-cancerous cells.
Orientations Futures
For 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide include further preclinical studies to determine its efficacy in combination with other cancer therapies, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, studies exploring the potential for 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide to sensitize cancer cells to immunotherapy are ongoing. Finally, the development of more potent and selective ATR inhibitors may lead to improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-chloro-5-nitrobenzoic acid to form 4-fluoro-N-(2-nitro-5-chlorobenzoyl)aniline. This intermediate is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring, resulting in the formation of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide.
Applications De Recherche Scientifique
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential as a cancer treatment agent. ATR is a critical regulator of the DNA damage response, and inhibition of ATR has been shown to sensitize cancer cells to DNA damage-inducing therapies such as radiation and chemotherapy. 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to enhance the efficacy of these therapies in preclinical cancer models.
Propriétés
IUPAC Name |
4-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c1-15-13-9(12-14-15)11-8(16)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUZEDGCNUNXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)



![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)
![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
![methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)


![2'-{[methyl(phenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5763267.png)
![2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5763274.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5763284.png)